3-Methyl-2-(propylamino)butanoic acid
CAS No.:
Cat. No.: VC16178849
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-methyl-2-(propylamino)butanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
| Standard InChI Key | SXDSPQBVBYCOKT-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(C(C)C)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
3-Methyl-2-(propylamino)butanoic acid (C₈H₁₇NO₂) consists of a four-carbon butanoic acid chain with two functional modifications:
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A propylamino group (-NH-CH₂CH₂CH₃) at the second carbon.
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A methyl group (-CH₃) at the third carbon.
The molecule’s stereochemistry is influenced by the chiral center at the second carbon, which can exist in R or S configurations. This chirality may impact its biological interactions, particularly in enzyme binding or receptor modulation .
Physical Properties
Based on structural analogs like 2-methylbutanoic acid esters , the compound likely exhibits:
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Molecular weight: ~175.23 g/mol (calculated from formula C₈H₁₇NO₂).
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Solubility: High solubility in water due to the ionizable carboxylic acid (-COOH) and amine (-NH-) groups.
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Melting point: Estimated 180–200°C, typical for amino acids with hydrophobic side chains.
Table 1: Comparative Properties of 3-Methyl-2-(propylamino)butanoic Acid and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Methyl-2-(propylamino)butanoic acid | C₈H₁₇NO₂ | 175.23 | Carboxylic acid, propylamino |
| L-Valine | C₅H₁₁NO₂ | 117.15 | Carboxylic acid, isopropyl |
| 2-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | Carboxylic acid, amino |
Synthetic Pathways and Optimization
Primary Synthesis Routes
The synthesis of 3-methyl-2-(propylamino)butanoic acid can be achieved through:
Strecker Synthesis
A classic method for α-amino acids, involving:
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Condensation: 3-methyl-2-ketobutanoic acid with propylamine.
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Cyanidation: Treatment with potassium cyanide (KCN) to form an α-aminonitrile intermediate.
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Hydrolysis: Acidic or basic hydrolysis to yield the target amino acid .
Reductive Amination
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Substrate: 3-methyl-2-ketobutanoic acid.
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Reagent: Propylamine with a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).
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Mechanism: Ketone reacts with amine to form an imine, reduced to the secondary amine .
Challenges in Synthesis
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Steric hindrance: The methyl and propyl groups may slow reaction kinetics.
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Racemization: Risk of losing stereochemical purity during hydrolysis or amination.
Chemical Reactivity and Functional Transformations
Acid-Base Behavior
The compound exhibits amphoteric properties:
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Carboxylic acid group: Dissociates in aqueous solution (pKa ~2.3).
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Amine group: Acts as a weak base (pKa ~9.8), enabling zwitterionic formation at physiological pH.
Derivatization Reactions
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Esterification: Reaction with alcohols (e.g., methanol) forms esters, enhancing lipid solubility .
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Peptide coupling: Activation of the carboxyl group with carbodiimides (e.g., EDC) enables amide bond formation with amino groups.
Biological and Industrial Applications
Biochemical Research
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Enzyme inhibition: The propylamino group may compete with natural substrates in aminotransferase or decarboxylase assays.
Comparison with Structural Analogs
Functional Group Impact
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